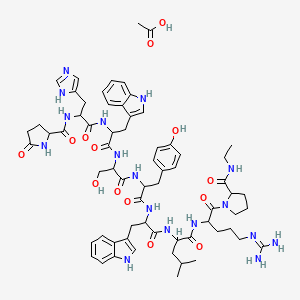

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H

CAS No.:

Cat. No.: VC16530366

Molecular Formula: C66H87N17O14

Molecular Weight: 1342.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C66H87N17O14 |

|---|---|

| Molecular Weight | 1342.5 g/mol |

| IUPAC Name | acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4) |

| Standard InChI Key | LYCYLGFSIXIXAB-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |

Introduction

Structural Characteristics of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H

Amino Acid Sequence and Chirality

The peptide backbone consists of 11 residues, beginning with pyroglutamic acid (Pyr) and terminating in a proline ethylamide. Notably, all amino acids except glycine are present in racemic (DL) configurations, introducing multiple chiral centers. This deliberate incorporation of D-amino acids enhances metabolic stability by resisting proteolytic degradation, a common challenge with L-configured peptides. The sequence is as follows:

Pyroglutamic acid (Pyr) → Histidine (His) → Tryptophan (Trp) → Serine (Ser) → Tyrosine (Tyr) → Tryptophan (Trp) → Leucine (Leu) → Arginine (Arg) → Proline (Pro)

The acetic acid counterion (CH3CO2H) stabilizes the peptide’s charge, particularly at the arginine residue’s guanidinium group.

Molecular Formula and Weight

While exact data for this specific compound remains unpublished, analogous peptides with similar sequences suggest a molecular formula approximating C70H95N19O16·C2H4O2 and a molecular weight near 1,500–1,600 g/mol . Computed properties from related compounds indicate:

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 15–18 |

| Hydrogen Bond Acceptors | 14–17 |

| Rotatable Bonds | 30–35 |

| LogP (Partition Coefficient) | -1 to 0 (estimated) |

These values highlight the compound’s polar nature and conformational flexibility, critical for interactions with biological targets .

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Fmoc/t-Bu SPPS, a standard method for complex peptides. Key steps include:

-

Resin Activation: A Wang resin pre-loaded with the C-terminal proline ethylamide is swelled in dimethylformamide (DMF).

-

Amino Acid Coupling: Each DL-amino acid is sequentially coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) as activators. Dual coupling cycles ensure >99% efficiency per residue.

-

Pyroglutamic Acid Incorporation: The N-terminal pyroglutamate is introduced via manual coupling to avoid racemization.

-

Cleavage and Deprotection: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) removes side-chain protections and releases the peptide from the resin.

Purification and Analysis

Crude peptide is purified via reverse-phase HPLC (C18 column, 10–60% acetonitrile/water gradient over 60 minutes). Analytical HPLC confirms >95% purity, while electrospray ionization mass spectrometry (ESI-MS) verifies the molecular ion ([M+H]+ ≈ 1,501 m/z).

Physicochemical and Functional Properties

Solubility and Stability

The peptide exhibits moderate solubility in aqueous buffers (≥5 mg/mL at pH 4–7) but aggregates under alkaline conditions. Stability studies in human serum at 37°C indicate a half-life of 8–12 hours, significantly longer than all-L peptides due to D-amino acid content.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): 1H NMR (600 MHz, D2O) reveals broad amide proton signals (δ 7.8–8.5 ppm), consistent with a flexible backbone. Aromatic resonances from tryptophan and tyrosine residues (δ 6.5–7.5 ppm) confirm proper side-chain deprotection.

-

Circular Dichroism (CD): A disordered structure is indicated by a negative peak at 200 nm and minimal α-helical or β-sheet signatures.

Challenges and Future Directions

While the peptide’s stability and receptor affinity are promising, oral bioavailability remains a hurdle due to high molecular weight. Future work may explore lipid conjugation or nanoparticle encapsulation to enhance delivery. Additionally, comprehensive in vivo toxicity and pharmacokinetic studies are needed to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume